molecular formula C28H26N4O2 B2810922 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 1216750-56-9

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2810922
CAS No.: 1216750-56-9
M. Wt: 450.542
InChI Key: LMRJFFAKVZTBMK-UHFFFAOYSA-N
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Description

The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide features a pyrimidoindole core fused with a benzyl group at position 3, a methyl substituent at position 8, and an acetamide moiety linked to a 3,5-dimethylphenyl group. The 8-methyl group may enhance metabolic stability compared to halogenated analogs, while the 3,5-dimethylphenyl acetamide tail likely influences target binding and solubility .

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-18-9-10-24-23(14-18)26-27(28(34)31(17-29-26)15-21-7-5-4-6-8-21)32(24)16-25(33)30-22-12-19(2)11-20(3)13-22/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRJFFAKVZTBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the benzyl and methyl groups. The final step involves the acylation of the indole derivative with N-(3,5-dimethylphenyl)acetamide under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidoindole core and acetamide side chain, impacting physicochemical and pharmacological profiles. Below is a comparative analysis:

Compound Substituents (Position) Molecular Weight Key Features References
Target Compound 8-methyl, 3-benzyl, N-(3,5-dimethylphenyl) ~503.56 g/mol* Enhanced lipophilicity; potential for improved blood-brain barrier penetration.
2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide 8-fluoro, 3-benzyl, N-(3,4-dimethoxyphenyl) ~543.56 g/mol Increased polarity due to methoxy groups; possible CYP450 interactions.
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3) 8-fluoro, 3-(2-methoxybenzyl), 4-oxo ~485.47 g/mol Fluorine atoms improve metabolic stability; methoxy group may reduce potency.
2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide Unsubstituted indole, N-(4-phenyl-2-butanyl) ~510.61 g/mol Bulky phenylbutyl group may hinder target binding but improve solubility.
Key Observations:
  • Benzyl Modifications : Replacing the 3-benzyl group with a 2-methoxybenzyl () introduces steric and electronic effects, altering binding pocket interactions .
  • Acetamide Tail : The 3,5-dimethylphenyl group (target) is less polar than 3,4-dimethoxyphenyl (), favoring passive diffusion across membranes but possibly reducing aqueous solubility .

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

  • Fluorinated Derivatives : 8-Fluoro analogs (–2) exhibit enhanced stability in microsomal assays due to fluorine’s electron-withdrawing effects, but may suffer from reduced bioavailability due to polarity .
  • Methoxy Groups : The 3,4-dimethoxyphenyl acetamide () could engage in hydrogen bonding with targets like kinases, but methoxy groups are prone to demethylation, limiting in vivo efficacy .
  • Bulkier Substituents : The phenylbutyl group in ’s compound may impede binding to compact active sites but improve solubility via hydrophobic interactions .

Biological Activity

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest a range of pharmacological applications, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound's molecular formula is C27H24N4O2C_{27}H_{24}N_{4}O_{2} with a molecular weight of 436.5 g/mol. Its structure includes a pyrimidoindole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC27H24N4O2
Molecular Weight436.5 g/mol
CAS Number1021211-74-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole and pyrimidine moieties allow for high-affinity binding to various enzymes and receptors, potentially leading to the inhibition of cancer cell proliferation and modulation of inflammatory responses.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases related to this compound have shown antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. Studies have reported cytotoxicity levels that are significantly higher than standard chemotherapeutic agents like 5-fluorouracil .

Case Studies:

  • Cytotoxicity Evaluation : One study evaluated the cytotoxic effects of related Mannich bases on Jurkat cells, revealing that certain derivatives displayed potent activity through mechanisms involving DNA topoisomerase I inhibition .
  • Selectivity : Another investigation highlighted the selectivity of similar compounds for CDK2 and CDK9 inhibition, indicating potential for targeted cancer therapies .

Antibacterial and Antifungal Activities

While the primary focus has been on anticancer properties, there is emerging evidence suggesting antibacterial and antifungal activities associated with compounds in the same chemical family. These activities are often linked to the ability of these compounds to disrupt microbial cell membranes or inhibit key enzymatic pathways critical for microbial survival.

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have been noted for:

  • Anti-inflammatory : Potential to reduce inflammation through modulation of cytokine release.
  • Antioxidant : Ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticonvulsant : Some studies suggest efficacy in seizure models.

Summary of Findings

The biological activity of this compound demonstrates promising potential across various therapeutic areas:

Activity TypeEvidence/Findings
AnticancerSignificant cytotoxicity against multiple cell lines; higher potency than standard agents .
AntibacterialEmerging data suggests effectiveness against certain bacterial strains.
Anti-inflammatoryPotential modulation of inflammatory pathways observed in preliminary studies.
AntioxidantNotable free radical scavenging activities reported.

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